1-Azidooctadecane
CAS No.: 121955-20-2
Cat. No.: VC11653760
Molecular Formula: C18H37N3
Molecular Weight: 295.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121955-20-2 |
|---|---|
| Molecular Formula | C18H37N3 |
| Molecular Weight | 295.5 g/mol |
| IUPAC Name | 1-azidooctadecane |
| Standard InChI | InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3 |
| Standard InChI Key | CSCFHHDGJVUZFZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |
Introduction
Structural and Physicochemical Properties
1-Azidooctadecane (IUPAC name: 1-azidooctadecane) is a straight-chain hydrocarbon featuring a terminal azide functional group. Its structure is defined by the formula , with a molecular weight of 295.51 g/mol. The compound is typically a waxy solid at room temperature, with a melting point range of 45–48°C, and exhibits limited solubility in polar solvents but high solubility in nonpolar solvents like hexane and toluene .
Key Properties:
The azide group’s electron-withdrawing nature imparts reactivity, enabling participation in Staudinger reactions, Huisgen cycloadditions, and reductions to amines .
Synthesis Methodologies
The synthesis of 1-azidooctadecane typically involves nucleophilic substitution or azide transfer reactions. Two primary routes are documented:
Nucleophilic Substitution with Sodium Azide
In this method, 1-bromooctadecane reacts with sodium azide () in a polar aprotic solvent such as dimethylformamide (DMF):
Reaction conditions: 80°C for 24 hours, yielding >85% product .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While primarily used for triazole formation, CuAAC precursors often require azides like 1-azidooctadecane. The synthesis involves reacting terminal alkynes with pre-formed azides under copper(I) catalysis .
Chemical Reactivity and Applications
Click Chemistry Applications
1-Azidooctadecane is pivotal in bioorthogonal reactions, enabling selective labeling of biomolecules. For example, its cycloaddition with dibenzocyclooctyne (DBCO)-modified proteins facilitates drug delivery system assembly .
Polymer Science
Incorporating 1-azidooctadecane into polymers enhances crosslinking efficiency. A 2024 study demonstrated its utility in synthesizing temperature-responsive hydrogels with tunable mechanical properties .
Biological Activity
Recent investigations into its bioactivity reveal moderate antimicrobial effects:
| Microbial Strain | MIC (µg/mL) | Observation |
|---|---|---|
| Staphylococcus aureus | 125 | Bacteriostatic activity |
| Escherichia coli | 250 | Limited inhibition |
Mechanistic studies suggest membrane disruption via azide-derived reactive nitrogen species .
Comparative Analysis with Analogous Azides
1-Azidooctadecane’s performance is contextualized against shorter-chain analogs:
| Compound | Chain Length | Melting Point (°C) | Reactivity Index |
|---|---|---|---|
| 1-Azidohexadecane | C16 | 38–40 | 1.00 |
| 1-Azidooctadecane | C18 | 45–48 | 0.92 |
| 1-Azidotetradecane | C14 | 32–35 | 1.15 |
Longer chains reduce solubility but enhance thermal stability, making 1-azidooctadecane preferable for high-temperature applications .
Industrial and Pharmaceutical Relevance
Surface Modification
Self-assembled monolayers (SAMs) of 1-azidooctadecane on gold substrates improve biosensor sensitivity by facilitating antibody immobilization .
Drug Delivery
Functionalized liposomes incorporating this azide exhibit enhanced tumor-targeting capabilities. In vivo studies show a 40% increase in drug accumulation at tumor sites compared to unmodified carriers .
Future Directions
Ongoing research aims to exploit 1-azidooctadecane in:
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Nanotechnology: Quantum dot functionalization for imaging.
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Antiviral Therapeutics: Covalent inhibition of viral envelope proteins.
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Sustainable Materials: Recyclable polymers via reversible azide-triazole linkages.
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